Ethyl 1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidine-3-carboxylate is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, and antidiabetic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidine-3-carboxylate typically involves multiple steps, starting with the formation of the indolizine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the indolizine ring. Subsequent functionalization introduces the methoxy and carboxylate groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Biologically, Ethyl 1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidine-3-carboxylate has shown promise in various assays, indicating potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: In medicine, this compound is being explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for the development of new drugs targeting various diseases.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals due to its structural complexity and reactivity.
Mechanism of Action
The mechanism by which Ethyl 1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidine-3-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Ethyl 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylate: Used as an intermediate in the synthesis of fluoroquinolone antibacterials.
Indole-3-carboxylate derivatives: Known for their diverse biological activities and applications in drug discovery.
Uniqueness: Ethyl 1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidine-3-carboxylate stands out due to its unique structural features and potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
ethyl 1-(7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carbonyl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-3-25-18(23)12-6-4-8-19(11-12)17(22)16-13-7-5-9-20(13)15(21)10-14(16)24-2/h10,12H,3-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHCGUXJGHAMJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=C3CCCN3C(=O)C=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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